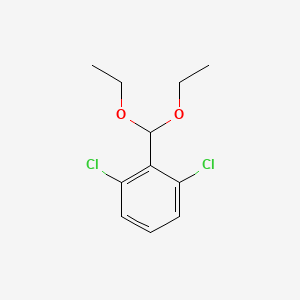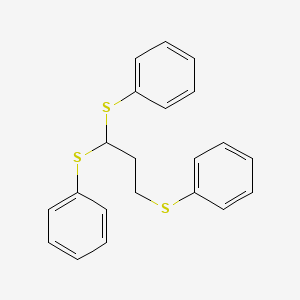
((1,3-Bis(phenylthio)propyl)thio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,3-Bis(phenylthio)propyl)thio)benzene: is an organic compound with the molecular formula C21H20S3 . It is a solid crystalline substance with a characteristic aromatic odor. This compound is known for its stability under normal conditions but can react with strong oxidizing agents or acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Bis(phenylthio)propyl)thio)benzene typically involves a series of thiolation reactions. One common method starts with benzyl alcohol, which undergoes esterification followed by thiolation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: ((1,3-Bis(phenylthio)propyl)thio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the phenylthio groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: ((1,3-Bis(phenylthio)propyl)thio)benzene is used as an intermediate in organic synthesis. It is employed in the preparation of sulfur-containing compounds, dyes, polymers, and fluorescent materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its unique chemical properties .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of ((1,3-Bis(phenylthio)propyl)thio)benzene involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved include thiol-disulfide exchange reactions and nucleophilic attack on electrophilic centers .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(phenylthio)benzene
- 1,3-Bis(phenylthio)propane
Comparison: ((1,3-Bis(phenylthio)propyl)thio)benzene is unique due to its additional thiol group, which enhances its reactivity and potential applications. Compared to 1,3-Bis(phenylthio)benzene, it offers more versatility in synthetic applications. Similarly, it differs from 1,3-Bis(phenylthio)propane by having an extra phenylthio group, which can influence its chemical behavior and interactions .
Eigenschaften
CAS-Nummer |
69519-81-9 |
|---|---|
Molekularformel |
C21H20S3 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
1,3-bis(phenylsulfanyl)propylsulfanylbenzene |
InChI |
InChI=1S/C21H20S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChI-Schlüssel |
MWYXTMRUSSQKQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


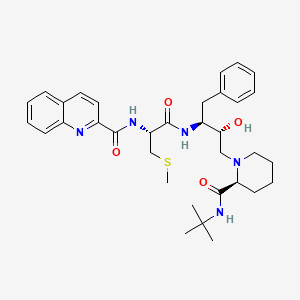

![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)

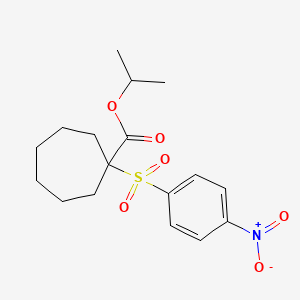
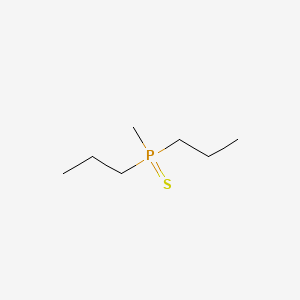
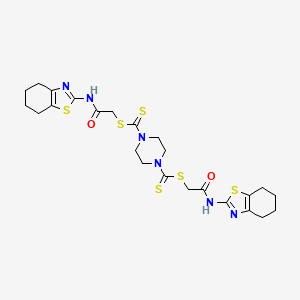
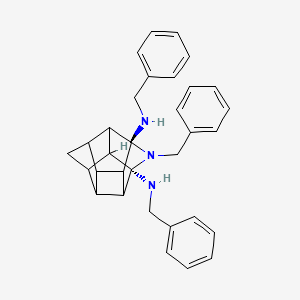
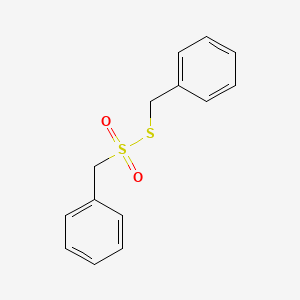
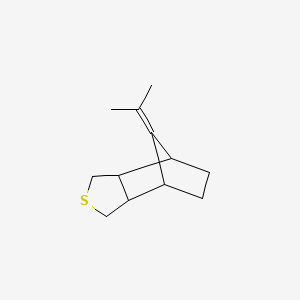
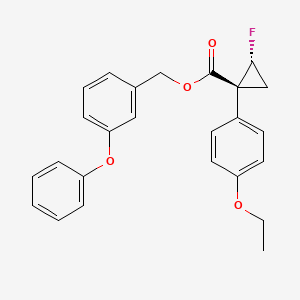
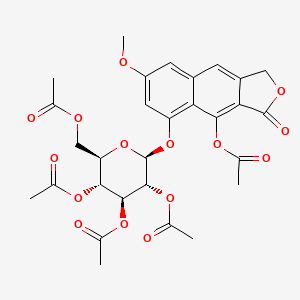
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
